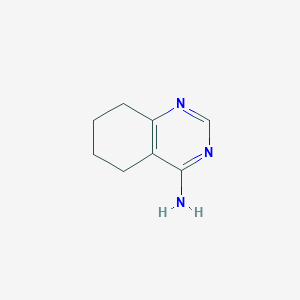
5,6,7,8-Tetrahydroquinazolin-4-amine
説明
5,6,7,8-Tetrahydroquinazolin-4-amine is a chemical compound with the CAS Number: 200412-97-1 . It has a molecular weight of 149.2 .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinazolin-4-amine consists of a total of 40 bond(s). There are 19 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 secondary amine(s) (aromatic), and 1 Pyrimidine(s) .科学的研究の応用
Inhibition of Dihydrofolate Reductase and Antitumor Activities
5,6,7,8-Tetrahydroquinazolin-4-amine derivatives have been studied as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds show promise as antitumor agents. For example, a specific derivative demonstrated high inhibitory activity against the growth of T. gondii cells in culture, and some analogues inhibited the growth of tumor cells effectively (Gangjee et al., 1995).
Synthesis and Spectroscopic Studies
The compound and its derivatives have been synthesized using one-pot multicomponent reactions (MCRs), offering a more efficient method than conventional multistep organic reactions. This synthesis method is advantageous in terms of time and resource efficiency. The synthesized compounds have been characterized using various spectroscopic techniques and evaluated for their antibacterial activity (Tugcu & Turhan, 2018).
Development of Novel Anticancer Agents
A study on the synthesis of 4-tetrazolyl-3,4-dihydroquinazolines reported a new one-pot preparation method. These derivatives demonstrated potential as anticancer agents, with one compound showing significant inhibition of breast cancer cells (Xiong et al., 2022).
Exploration as Thrombin Inhibitors
Research on 5,6,7,8-tetrahydroquinazoline and its derivatives explored their potential as thrombin inhibitors. These compounds were synthesized as non-covalent inhibitors, and their binding modes and selectivities were studied, demonstrating significant biological activity (Peterlin-Masic et al., 2003).
Potential as Apoptosis Inducers
Further research identified 4-anilinoquinazolines, including 5,6,7,8-tetrahydroquinazoline derivatives, as potent apoptosis inducers. These compounds were found to be efficacious in cancer treatment, with one derivative showing excellent blood-brain barrier penetration and effectiveness in breast cancer models (Sirisoma et al., 2009).
特性
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNNEXWZHCXUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



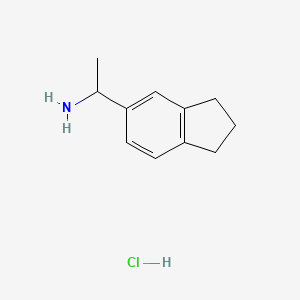
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
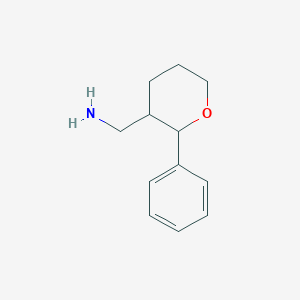
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)
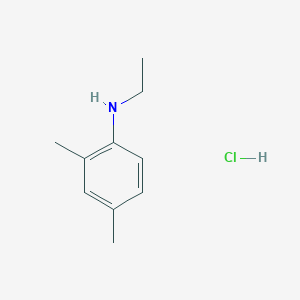
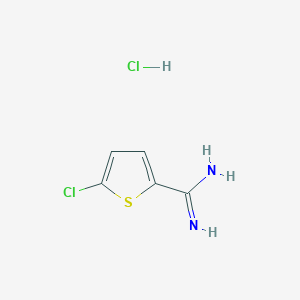
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)
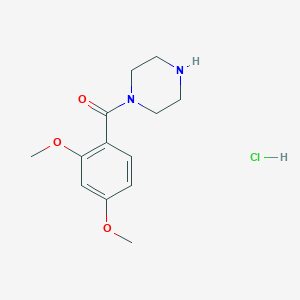
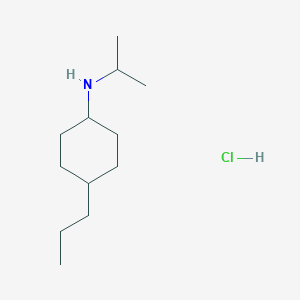
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)
![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)
![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)